![molecular formula C26H46B2 B12556051 9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane) CAS No. 143038-17-9](/img/structure/B12556051.png)
9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane): is a boron-containing compound known for its unique structure and reactivity. This compound features two 9-borabicyclo[3.3.1]nonane units connected by a dec-5-ene-1,10-diyl linker. The presence of boron atoms in its structure makes it an interesting candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane) typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a dec-5-ene-1,10-diyl linker under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atoms. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane).
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boron atoms are oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atoms to borohydrides, which are useful intermediates in various chemical processes.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydroboration and Suzuki-Miyaura coupling reactions.
Synthesis: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology:
Drug Delivery: The compound’s boron atoms can form stable complexes with biomolecules, making it a potential candidate for targeted drug delivery systems.
Imaging: Boron-containing compounds are used in boron neutron capture therapy (BNCT) for cancer treatment and imaging.
Medicine:
Cancer Therapy: The compound’s boron atoms can be used in BNCT to selectively target and destroy cancer cells.
Antibacterial Agents: Boron-containing compounds have shown promise as antibacterial agents due to their unique mechanism of action.
Industry:
Materials Science: The compound is used in the development of advanced materials, including boron-doped semiconductors and high-performance polymers.
Agriculture: Boron-containing compounds are used as micronutrients in fertilizers to promote plant growth.
作用機序
The mechanism of action of 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane) involves the interaction of its boron atoms with various molecular targets. In catalysis, the boron atoms can coordinate with reactants to facilitate bond formation or cleavage. In biological systems, the boron atoms can form stable complexes with biomolecules, enhancing the compound’s stability and bioavailability. The compound’s unique structure allows it to participate in a wide range of chemical and biological processes, making it a versatile tool in scientific research.
類似化合物との比較
9-Borabicyclo[3.3.1]nonane: A simpler boron-containing compound with similar reactivity but lacking the dec-5-ene-1,10-diyl linker.
9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane): A closely related compound with a different linker, affecting its reactivity and applications.
Uniqueness: The presence of the dec-5-ene-1,10-diyl linker in 9,9’-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane) imparts unique properties to the compound, such as enhanced stability and reactivity. This makes it a valuable tool in various scientific and industrial applications, distinguishing it from other boron-containing compounds.
特性
CAS番号 |
143038-17-9 |
|---|---|
分子式 |
C26H46B2 |
分子量 |
380.3 g/mol |
IUPAC名 |
9-[10-(9-borabicyclo[3.3.1]nonan-9-yl)dec-5-enyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C26H46B2/c1(3-5-7-21-27-23-13-9-14-24(27)16-10-15-23)2-4-6-8-22-28-25-17-11-18-26(28)20-12-19-25/h1-2,23-26H,3-22H2 |
InChIキー |
JWEFHDOBPFFKPX-UHFFFAOYSA-N |
正規SMILES |
B1(C2CCCC1CCC2)CCCCC=CCCCCB3C4CCCC3CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

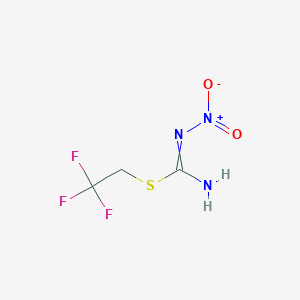
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
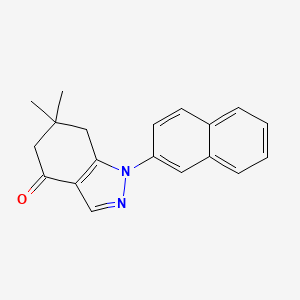
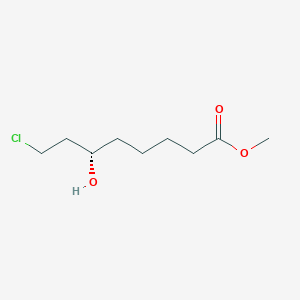
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

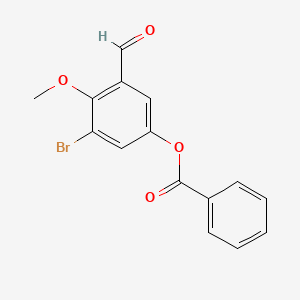
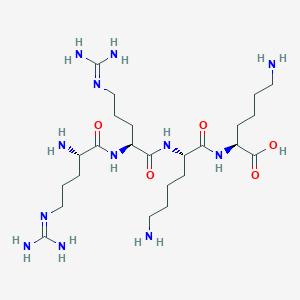
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)

![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
